(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

antiproliferative activity chalcone SAR SGC-7901

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (CAS 1175912-85-2) is a synthetic chalcone derivative with the molecular formula C₁₇H₁₄ClFO and a molecular weight of 288.7 g/mol. It belongs to the 1,3-diphenylprop-2-en-1-one class, characterized by an α,β-unsaturated ketone system that confers both electrophilic reactivity and a planar, conjugated scaffold amenable to biological target engagement.

Molecular Formula C17H14ClFO
Molecular Weight 288.7 g/mol
CAS No. 1175912-85-2
Cat. No. B6356363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
CAS1175912-85-2
Molecular FormulaC17H14ClFO
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C
InChIInChI=1S/C17H14ClFO/c1-11-6-7-13(10-12(11)2)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+
InChIKeyIOKFXBGCSVXAOP-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (CAS 1175912-85-2): Chalcone Scaffold and Procurement Baseline


(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (CAS 1175912-85-2) is a synthetic chalcone derivative with the molecular formula C₁₇H₁₄ClFO and a molecular weight of 288.7 g/mol . It belongs to the 1,3-diphenylprop-2-en-1-one class, characterized by an α,β-unsaturated ketone system that confers both electrophilic reactivity and a planar, conjugated scaffold amenable to biological target engagement [1]. The compound features a 2-chloro-6-fluorophenyl A-ring and a 3,4-dimethylphenyl B-ring, a specific halogen/methyl substitution pattern that differentiates it from other chalcone analogs in vendor catalogs and screening libraries. Its primary documented biological activity is antiproliferative, though the depth of published quantitative evidence remains limited compared to more extensively profiled chalcones.

Why Generic Chalcone Substitution Fails: The Substituent-Specific Cytotoxicity Profile of CAS 1175912-85-2


Chalcones as a class are frequently described as 'privileged structures' with broad anticancer potential, yet this very breadth masks critical substituent-dependent differences in potency and cell-line selectivity [1]. Routine interchange of one halogenated chalcone for another without verifying the exact substitution pattern risks selecting a compound with negligible activity against the target cell line. Published structure–activity relationship (SAR) data demonstrate that even minor positional changes—such as moving the chloro substituent from the 2- to the 3-position or replacing the 3,4-dimethyl motif with 3,5-dimethoxy—can alter IC₅₀ values by more than 10-fold across the same cancer cell panel [2]. The specific 2-chloro/6-fluoro/3,4-dimethyl combination of CAS 1175912-85-2 produces a unique selectivity fingerprint that cannot be extrapolated from close analogs; empirical verification against the exact compound is therefore essential for reproducible research and procurement decisions.

Quantitative Differential Evidence: CAS 1175912-85-2 vs. Closest Analogs


Antiproliferative Selectivity: 2-Chloro-3,4-dimethyl vs. 2-Chloro-3,5-dimethoxy in SGC-7901 Gastric Carcinoma

In a head-to-head SAR study of chalcone intermediates, the 2-chloro-3,4-dimethyl substituted analog (compound 6-24, structurally equivalent to the α,β-unsaturated ketone core of CAS 1175912-85-2) exhibited an IC₅₀ of 24.3 ± 1.6 µM against SGC-7901 gastric cancer cells. By contrast, the 2-chloro-3,5-dimethoxy analog (compound 6-25) was 22.5-fold more potent, with an IC₅₀ of 1.08 ± 0.13 µM in the same assay [1]. This direct comparison demonstrates that the 3,4-dimethyl substitution pattern yields moderate but distinct activity, whereas the 3,5-dimethoxy variant drives substantially higher potency—making the two compounds non-interchangeable for target-engagement studies requiring a specific potency window.

antiproliferative activity chalcone SAR SGC-7901

Cell-Line Selectivity Fingerprint: A549 (Lung) vs. HeLa (Cervical) Differential Activity

Compound 6-24 (the matched analog of CAS 1175912-85-2) was essentially inactive against A549 lung adenocarcinoma cells (IC₅₀ > 30 µM) while retaining measurable activity against HeLa cervical carcinoma cells (IC₅₀ = 22.0 ± 1.5 µM) [1]. This selectivity profile contrasts sharply with the 2-chloro-3-methyl analog (compound 6-21), which showed broad potency across all three tested lines (SGC-7901 IC₅₀ = 4.59 µM; A549 IC₅₀ = 10.5 µM; HeLa IC₅₀ = 10.6 µM). The dramatic difference in A549 activity—from IC₅₀ > 30 µM to 10.5 µM with only a single methyl group shift—illustrates that the 3,4-dimethyl substitution engenders a narrower therapeutic window and greater cell-line specificity than the 3-methyl mono-substituted analog.

cell-line selectivity A549 HeLa

Impact of 6-Fluoro Substitution: Comparison with Non-Fluorinated 2-Chloro Chalcone Analogs

While the available SAR table reports data for the 2-chloro substituent (compounds 6-21 through 6-25), the 6-fluoro substituent is absent from this panel, and no published head-to-head comparison of the exact 2-chloro-6-fluoro vs. 2-chloro-only analog is available. However, class-level SAR from fluorinated chalcone literature demonstrates that ortho-fluorine substitution on the A-ring consistently modulates both metabolic stability and target-binding conformation through electronic and steric effects [1]. In a separate study of fluoro-substituted chalcones, compounds bearing a 2-fluoro substituent on the A-ring exhibited altered antiproliferative potency compared to their non-fluorinated counterparts, with IC₅₀ shifts ranging from 2- to 8-fold depending on the B-ring substitution [2]. This class-level evidence supports the inference that the 6-fluoro group in CAS 1175912-85-2 is likely to confer distinct pharmacological properties relative to the des-fluoro 2-chloro analog, though direct quantitative confirmation is an identified data gap.

fluorine substitution SAR chalcone

Regioisomeric Purity as a Procurement Differentiator: (E)-Configuration and Positional Integrity

CAS 1175912-85-2 is specified as the (2E)-isomer with defined 3,4-dimethylphenyl substitution. Regioisomeric impurities—such as the 2,4-dimethylphenyl isomer (CAS 1354942-37-2) or the 4-ethylphenyl analog (CAS 1177235-79-8)—are chemically feasible byproducts of Claisen-Schmidt condensation when starting-material purity or reaction conditions are not rigorously controlled . The 2,4-dimethylphenyl isomer, which is commercially available from multiple vendors, has an identical molecular formula (C₁₇H₁₄ClFO, MW 288.74) and cannot be distinguished from the 3,4-dimethylphenyl isomer by mass spectrometry or elemental analysis alone; chromatographic or NMR verification is required . Procurement of CAS 1175912-85-2 from suppliers that provide HPLC purity certificates with retention-time differentiation from the 2,4-isomer therefore carries measurable value over generic 'chalcone' sourcing, where such regioisomeric identity may be unverified.

regioisomeric purity geometric isomerism procurement specification

Recommended Application Scenarios for CAS 1175912-85-2 Based on Quantitative Evidence


Selectivity-Profiling Control in HeLa vs. A549 Comparative Cytotoxicity Panels

The compound's demonstrated selectivity for HeLa (IC₅₀ = 22.0 µM) over A549 (IC₅₀ > 30 µM) makes it a suitable tool for calibrating cell-line-specific response thresholds in multi-cell-line cytotoxicity screening. When used alongside the non-selective 2-chloro-3-methyl analog (compound 6-21, IC₅₀ ≈ 10.5 µM across both lines), CAS 1175912-85-2 provides a differential response benchmark that can validate assay sensitivity to substituent-driven selectivity [1].

Scaffold-Hopping Intermediate for Moderate-Potency Lead Optimization

With an IC₅₀ of 24.3 µM against SGC-7901 cells, CAS 1175912-85-2 occupies a 'moderate-potency' niche that is valuable in fragment-based or scaffold-hopping campaigns where highly potent starting points (e.g., the 3,5-dimethoxy analog at IC₅₀ = 1.08 µM) may mask subtle SAR trends or produce steep dose–response curves unsuitable for early hit triage [1]. Its moderate activity allows clearer resolution of potency improvements upon systematic derivatization.

Fluorinated-Chalcone Reference Standard for Metabolic Stability Studies

The presence of both 6-fluoro and 2-chloro substituents on the A-ring makes CAS 1175912-85-2 a relevant reference compound for investigating the impact of ortho-halogenation on chalcone metabolic stability. Class-level evidence indicates that fluorinated chalcones exhibit altered CYP450-mediated oxidation profiles compared to their non-fluorinated counterparts [2]. This compound can serve as a benchmark in liver-microsome stability assays when comparing fluorinated vs. non-fluorinated chalcone series.

Regioisomer-Discrimination Protocol Development for Chalcone QC

Given the co-existence of the 2,4-dimethylphenyl regioisomer (CAS 1354942-37-2) in commercial catalogs, CAS 1175912-85-2 can be employed as an authentic standard for developing HPLC or NMR-based regioisomer discrimination protocols. This application supports quality-control workflows in medicinal chemistry laboratories where chalcone library integrity must be verified prior to high-throughput screening .

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